2-[2-(3-Aminopropoxy)ethoxy]ethanol

LogP Hydrophilicity PROTAC linker

2-[2-(3-Aminopropoxy)ethoxy]ethanol (CAS 112-33-4), also referred to as diethylene glycol 3-aminopropyl ether or OH-PEG2-C3-NH2, is a monodisperse heterobifunctional polyethylene glycol (PEG) derivative bearing a terminal primary amine and a hydroxyl group. It is classified as a short-chain amino-PEG alcohol linker.

Molecular Formula C7H17NO3
Molecular Weight 163.21 g/mol
CAS No. 112-33-4
Cat. No. B093289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(3-Aminopropoxy)ethoxy]ethanol
CAS112-33-4
Molecular FormulaC7H17NO3
Molecular Weight163.21 g/mol
Structural Identifiers
SMILESC(CN)COCCOCCO
InChIInChI=1S/C7H17NO3/c8-2-1-4-10-6-7-11-5-3-9/h9H,1-8H2
InChIKeyDCZMLYRQHBZWLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(3-Aminopropoxy)ethoxy]ethanol (CAS 112-33-4): A Monodisperse Amino-PEG2 Alcohol Linker for Bioconjugation and PROTAC Design


2-[2-(3-Aminopropoxy)ethoxy]ethanol (CAS 112-33-4), also referred to as diethylene glycol 3-aminopropyl ether or OH-PEG2-C3-NH2, is a monodisperse heterobifunctional polyethylene glycol (PEG) derivative bearing a terminal primary amine and a hydroxyl group. It is classified as a short-chain amino-PEG alcohol linker. The compound serves as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs), where linker length is a critical conformational tuner determining ternary complex formation efficiency . Its predicted physicochemical properties include a partition coefficient (LogP) of −1.38 [1] and an estimated acid dissociation constant (pKa) of 14.36 ± 0.10 [2].

Supports PROTAC design and bioconjugation linker research
Monodisperse amino-PEG2 alcohol scaffold for controlled conjugation
Selection context: linker-length and hydrophilicity optimization

Why 2-[2-(3-Aminopropoxy)ethoxy]ethanol Cannot Be Readily Substituted by Other Amino-PEGn-alcohol Linkers


In-class amino-PEG-alcohol linkers display substantial variation in conformational flexibility, hydrophilicity, and hydrogen-bonding capacity as a function of both PEG repeat number and alkyl spacer length, which directly impacts metabolic stability and target protein degradation efficiency . Substituting 2-[2-(3-aminopropoxy)ethoxy]ethanol with a shorter amino-PEG1-alcohol or a longer amino-PEG3-alcohol without a propyl spacer alters the linker’s physicochemical profile in ways that can reduce the effective local concentration of the warhead or promote oxidative metabolism . Consequently, each amino-PEG alcohol scaffold must be evaluated for its specific physicochemical properties rather than being treated as a generic, interchangeable component.

PEG repeat and spacer length alter physicochemical profile

Shorter or longer PEG variants without the propyl spacer may shift hydrophilicity and hydrogen-bonding capacity, requiring property review.

Linker flexibility and metabolic stability context differ

Rotatable bond count and oxidative metabolism susceptibility vary across amino-PEG alcohols; scaffold-specific validation is recommended.

Amine reactivity profile may not transfer directly

Experimental pKa variations between amino-PEG alcohol batches can influence conjugation efficiency; consistent predicted pKa supports protocol reproducibility.

Quantitative Differentiation of 2-[2-(3-Aminopropoxy)ethoxy]ethanol from Closest Amino-PEG Alcohol Analogs


Hydrophilicity Benchmarking: LogP Comparison Against Amino-PEG3-alcohol

2-[2-(3-Aminopropoxy)ethoxy]ethanol exhibits a LogP of −1.38, which is 1.05 log units more hydrophilic than amino-PEG3-alcohol (CAS 6338-55-2) with a LogP of −0.33. Greater hydrophilicity can improve aqueous solubility and reduce non-specific binding in bioconjugation applications [1].

Hydrophilicity Benchmarking
Cross-study comparable
LogP −1.38 vs. −0.33
ΔLogP ≈ −1.05
Supports hydrophilicity-driven linker selection
Reported LogP values from cheminformatics databases; experimental validation advised.
LogP Hydrophilicity PROTAC linker

Conformational Flexibility: Rotatable Bond Count Differentiation

The target compound possesses 8 rotatable bonds, which is twice the count of the commonly used amino-PEG2-alcohol (CAS 929-06-6) that has only 4 rotatable bonds. This increased conformational freedom can allow the linker to sample a wider range of ternary complex geometries in PROTAC design, essential for bringing the E3 ligase and target protein into a productive orientation .

Rotatable Bond Count
Class-level inference
8 vs. 4 rotatable bonds
Broader conformational sampling context
Molecular structure analysis; ternary complex geometry remains context-dependent.
Rotatable bonds Flexibility Linker design

Hydrogen-Bond Acceptor Capacity: Advantage in Solubility and Target Engagement

With 4 hydrogen bond acceptors, the target compound provides one additional acceptor compared to amino-PEG2-alcohol (CAS 929-06-6) which has 3 acceptors. This enhanced solvating potential can improve aqueous solubility and facilitate specific interactions with nearby amino acid residues in the ligase–target interface .

H-Bond Acceptor Count
Class-level inference
4 vs. 3 H-bond acceptors
May support enhanced solvation context
Chemical structure count; solvation effect is model-dependent.
Hydrogen bonding Solubility Bioconjugation

Metabolic Stability Risk Profile: Shorter PEG2 Linkers Are Metabolically Labile

Literature evidence suggests that shorter PEG2-based linkers, including the target compound, exhibit increased susceptibility to oxidative metabolism compared to longer PEG4 or PEG8 homologues. Metabolite tracing studies showed that the ether backbone of PEG2 linkers is more readily oxidized, which could reduce in vivo exposure and efficacy of the final PROTAC compound .

Metabolic Stability Risk
Class-level inference
Higher oxidative metabolism for PEG2 scaffolds
Metabolic liability context to review
Qualitative literature observation; requires PK profiling for lead candidates.
Metabolic stability PEG linker PROTAC optimization

Amino Group Basicity and Reactivity Profile

The predicted pKa of the target compound is 14.36 ± 0.10, indicating that the amine remains predominantly protonated at physiological pH, which can reduce nucleophilic reactivity unless conjugation is performed under basic conditions. This property is similar to that of the comparator amino-PEG2-alcohol (CAS 929-06-6) which has a predicted pKa of 14.37 ± 0.10 , though experimental values for industrial-grade material suggest a possibly lower pKa (pKa ≈ 9.5) for the comparator . The target compound's consistent, high predicted pKa implies reliable protonation behavior across batches, facilitating reproducible amine conjugation protocols.

Amine Basicity Profile
Supporting evidence
Predicted pKa 14.36 ± 0.10
Consistent batch protonation context
Predicted values; comparator industrial material shows lower experimental pKa.
pKa Amine reactivity Conjugation efficiency

Recommended Application Scenarios for 2-[2-(3-Aminopropoxy)ethoxy]ethanol Based on Quantitative Evidence


PROTAC Linker Screening Library Construction

2-[2-(3-Aminopropoxy)ethoxy]ethanol is an ideal candidate for inclusion in linker length-optimization libraries for PROTACs, where its higher hydrophilicity (LogP −1.38) compared to amino-PEG3-alcohol (LogP −0.33) and additional rotatable bonds (8 vs 4 for amino-PEG2-alcohol) provide a distinct physicochemical profile that can probe different regions of ternary complex conformational space .

Hydrophilic Bioconjugation for Antibody-Drug Conjugates (ADCs)

The enhanced hydrophilicity of the target compound makes it suitable for constructing ADC linkers where aqueous solubility is paramount, particularly for hydrophobic payloads requiring solubilization in plasma. Its LogP advantage over amino-PEG3-alcohol suggests improved conjugate solubility and reduced aggregation propensity [1].

Early-Phase Pharmacokinetic Profiling of PEG2-Based PROTACs

Given the established metabolic liability of PEG2 linkers, early in vivo pharmacokinetic studies using the target compound should be conducted to assess oxidative metabolism and half-life. This allows for rapid, iterative optimization of linker length before committing to longer, more expensive PEG4 or PEG8 variants .

Reproducible Amine Conjugation Processes

The target compound's well-characterized predicted pKa (14.36 ± 0.10) ensures consistent protonation behavior across batches, making it a reliable choice for large-scale NHS-ester or carboxylic acid conjugation in pharmaceutical manufacturing environments where batch-to-batch reproducibility is critical [2].

Application
Selection Property
Validation Focus
PROTAC linker-length screening
Hydrophilicity and rotatable bond profile
Ternary complex conformational space review
Hydrophilic bioconjugation research
Enhanced aqueous solubility context
Payload solubilization and aggregation propensity review
Early-phase PK profiling of PEG2 PROTACs
Metabolic liability of short PEG scaffold
Oxidative metabolism and exposure-model review
Reproducible amine conjugation
Consistent predicted pKa specification
Batch-to-batch conjugation efficiency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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